ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate
Description
Ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is a structurally complex heterocyclic compound featuring a tricyclic [1,2]dithiolo[3,4-c]quinoline core fused with an oxoacetate ester group.
Properties
Molecular Formula |
C18H19NO3S3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)acetate |
InChI |
InChI=1S/C18H19NO3S3/c1-6-22-16(21)15(20)19-12-8-10(3)9(2)7-11(12)13-14(18(19,4)5)24-25-17(13)23/h7-8H,6H2,1-5H3 |
InChI Key |
XVNLUXPKYFEZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is followed by additional steps to introduce the thioxo and dithiolo groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo or thioxo groups to their corresponding alcohols or thiols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or thiols.
Scientific Research Applications
Ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is a complex organic compound featuring a quinoline backbone fused with dithiolo and thioxo functionalities. It has a molecular formula of C15H18N2O2S2 and a molecular weight of approximately 334.45 g/mol. The presence of various functional groups in its structure suggests potential reactivity, making it a candidate for diverse chemical applications.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals : It is a candidate for drug development.
- Material Science : It can be used in the synthesis of novel materials.
Its unique thioxo and dithiolo groups confer distinctive chemical properties that differentiate it from simpler compounds.
Similar Compounds
Several compounds share structural or functional similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-bromo-3-oxo-propionate | Contains bromo substituent | Known for unique reactivity patterns |
| Ethyl oxo-(4-trifluoromethylphenyl)acetate | Trifluoromethyl group enhances lipophilicity | Potential applications in drug design |
| Ethyl 2-oxo-(2-propoxy)acetic acid | Similar ester functionality | Exhibits different biological activities |
Mechanism of Action
The mechanism of action of ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural and functional differences between ethyl oxo(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate and related compounds, based on the provided evidence:
Key Observations:
Substituent Effects on Bioactivity :
- Compounds with electron-withdrawing groups (e.g., 2-thienylcarbonyl in 2a) exhibit potent kinase inhibition, particularly against JAK3 and NPM1-ALK .
- Ethyl oxoacetate in the target compound may enhance solubility compared to acetyl or butyryl groups (as in and ) but could reduce membrane permeability due to its polar ester moiety.
Structural Modifications and Kinase Selectivity: Compound 2b (pyrrolidine-2,5-dione substituent) shows superior activity against NPM1-ALK (IC₅₀ = 0.25 µM) compared to 2a, suggesting that rigid heterocyclic appendages improve target binding . The 4,4-dimethyl group common across all analogs stabilizes the dihydroquinoline core, preventing oxidation and improving metabolic stability .
Synthetic Considerations :
- The synthesis of related compounds (e.g., ) involves acyl chloride coupling with amines, a method adaptable to the target compound’s ethyl oxoacetate group .
Research Findings and Implications
- Physicochemical Properties : The ethyl oxoacetate group likely confers intermediate lipophilicity (logP ~2–3), balancing solubility and cell permeability, whereas bulkier groups (e.g., butyryl in ) may hinder diffusion .
- Future Directions : Molecular docking studies could elucidate the role of the 7,8-tetramethyl groups in steric interactions with kinase active sites, guiding further optimization.
Q & A
Q. Why might similar derivatives exhibit divergent biological activities?
- Investigation:
- Steric/electronic analysis: Compare substituent effects using Hammett constants or molecular volume calculations.
- Target selectivity profiling: Screen against kinase panels (e.g., DiscoverX) to identify off-target interactions.
- Crystallographic studies: Resolve co-crystal structures to pinpoint binding mode variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
